molecular formula C15H16N4O4S B2887259 ethyl 4-cyano-5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-3-methylthiophene-2-carboxylate CAS No. 1170033-03-0

ethyl 4-cyano-5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-3-methylthiophene-2-carboxylate

Cat. No. B2887259
CAS RN: 1170033-03-0
M. Wt: 348.38
InChI Key: POIIWLVOICJPEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-cyano-5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-3-methylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C15H16N4O4S and its molecular weight is 348.38. The purity is usually 95%.
BenchChem offers high-quality ethyl 4-cyano-5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-3-methylthiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-cyano-5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-3-methylthiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Efficient Synthesis Techniques

  • Ultrasound Irradiation: A study highlighted the efficient synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates via ultrasound irradiation, showcasing a methodology with high regioselectivity and significant reduction in reaction times, which could potentially be applied to the synthesis of structurally related compounds (Machado et al., 2011).

Chemical Characterization and Structural Analysis

  • Crystal Structure Determination: Research focused on the synthesis and crystal structure analysis of related pyrazole derivatives, providing valuable information for understanding the molecular configuration and potential interactions of such compounds, which can inform further applications in material science and biological studies (Minga, 2005).

Bioactivity and Applications

  • Cytotoxicity Evaluation: A study synthesized new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, and evaluated their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the potential for discovering novel therapeutic agents (Hassan et al., 2014).

Novel Synthetic Routes

  • Hypervalent Iodine Utilization: Demonstrating the use of hypervalent iodine in organic synthesis, a novel and facile two-step protocol for synthesizing new derivatives of 1H-Imidazo[1,2-b]pyrazole was developed, showcasing a method that could enhance the efficiency and eco-friendliness of synthesizing complex heterocyclic compounds (Li et al., 2005).

properties

IUPAC Name

ethyl 4-cyano-5-[(3-methoxy-1-methylpyrazole-4-carbonyl)amino]-3-methylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4S/c1-5-23-15(21)11-8(2)9(6-16)14(24-11)17-12(20)10-7-19(3)18-13(10)22-4/h7H,5H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POIIWLVOICJPEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CN(N=C2OC)C)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-cyano-5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-3-methylthiophene-2-carboxylate

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